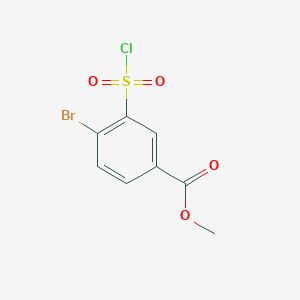
Methyl 4-bromo-3-(chlorosulfonyl)benzoate
概要
説明
Methyl 4-bromo-3-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.55 g/mol . It is a derivative of benzoic acid, featuring bromine and chlorosulfonyl functional groups. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and properties.
科学的研究の応用
Methyl 4-bromo-3-(chlorosulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials
Safety and Hazards
This compound is considered hazardous. It has been labeled with the signal word “Danger” and is associated with Hazard Statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P301+P330+P331, which advise to rinse mouth and not to induce vomiting if swallowed .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-(chlorosulfonyl)benzoate can be synthesized through a multi-step process involving the bromination and chlorosulfonation of methyl benzoate derivatives. The typical synthetic route includes:
Bromination: Methyl benzoate is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield methyl 4-bromobenzoate.
Chlorosulfonation: The brominated product is then treated with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the chlorosulfonyl group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Methyl 4-bromo-3-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidative conditions can modify the functional groups, leading to the formation of new products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters or amides, while reduction reactions can produce alcohols or amines .
作用機序
The mechanism of action of methyl 4-bromo-3-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles and electrophiles. The bromine and chlorosulfonyl groups are key functional sites that participate in various chemical reactions. These groups can undergo substitution, reduction, or oxidation, leading to the formation of new compounds with different properties .
類似化合物との比較
Methyl 4-bromo-3-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-3-methylbenzoate: This compound lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
Methyl 3-bromo-4-(chlorosulfonyl)benzoate: This is an isomer with the bromine and chlorosulfonyl groups in different positions, affecting its reactivity and applications.
Methyl 4-(bromomethyl)benzoate: This compound has a bromomethyl group instead of a bromine atom, leading to different chemical behavior.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct reactivity and versatility in various chemical reactions .
特性
IUPAC Name |
methyl 4-bromo-3-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWQJOHDTZYTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168969-13-9 | |
| Record name | methyl 4-bromo-3-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2835668.png)
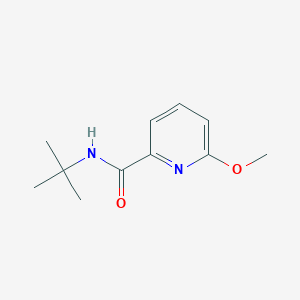
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)

![(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2835674.png)
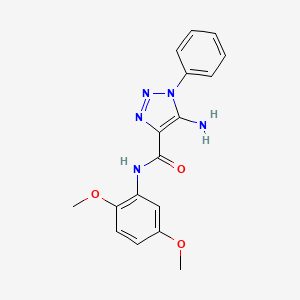
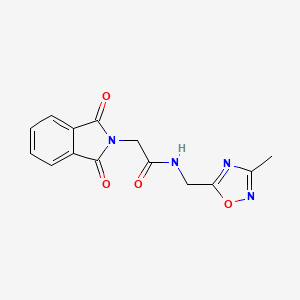
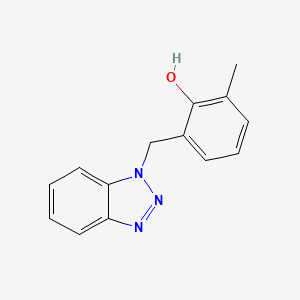
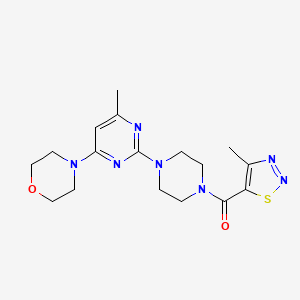
![2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2835681.png)
![ethyl 4-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2835682.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-cyclopentyl-2-thioxothiazolidin-4-one](/img/structure/B2835683.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2835686.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2835688.png)
